molecular formula C36H42N2O9 B583882 Aglaxiflorin D CAS No. 269739-78-8

Aglaxiflorin D

Cat. No. B583882
CAS RN: 269739-78-8
M. Wt: 646.737
InChI Key: PCTLEJMLOGCLOH-JZUOIRBSSA-N
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Description

Aglaxiflorin D is a compound that is structurally similar to rocaglamides . It is an aglain derivative that was found in the leaves of Aglaia abbriviata .


Synthesis Analysis

The structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopy and analysis of their mass spectrometric data .


Molecular Structure Analysis

The molecular formula of this compound is C36H42N2O9 . Its molecular weight is 646.7 g/mol .


Chemical Reactions Analysis

This compound was isolated from the leaves of Aglaia odorata using chromatographic methods . The structures of this compound and other compounds were determined on the basis of spectroscopic analyses .


Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Chemical Constituents and Bioactivity Analysis

Research on compounds similar to Aglaxiflorin D, such as those isolated from the leaves of Aglaia odorata, highlights the importance of chromatographic methods in isolating and characterizing novel compounds. For instance, studies have identified new dammarane triterpenes and aglains, alongside known compounds, through meticulous spectroscopic analyses (Wang & Yang, 2013). These investigations not only expand the chemical knowledge base but also assess bioactivities against various cancer cell lines, underscoring the potential therapeutic applications of these compounds.

Anticancer and Cytotoxic Potential

The exploration of natural products for anticancer properties is a significant area of research. Studies have demonstrated the cytotoxic potentials of compounds isolated from Aglaia laxiflora, including new rocaglaol rhamnosides and flavonol-cinnamate cycloadducts, elucidated primarily by 2D NMR spectroscopy (Xu et al., 2000). Such findings are crucial for identifying new anticancer agents and understanding their mechanisms of action.

Methodological Advances in Compound Synthesis

The development of novel methodologies for the synthesis of fluorinated compounds, such as through palladium-catalyzed intramolecular aminofluorination, represents a leap forward in the field of medicinal chemistry (Wu, Yin, & Liu, 2009). These advancements are essential for enhancing the chemical stability and altering the binding affinity of biologically active compounds, potentially opening new avenues for the application of this compound and similar molecules in drug development.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The bioactivities of Aglaxiflorin D against AGZY 83-a (human lung cancer cell line) and SMMC-7721 (human liver cancer cell line) cells were determined . This suggests potential future directions in the study of this compound’s effects on cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Aglaxiflorin D can be achieved through a multi-step process involving several reactions such as protection, oxidation, reduction, and coupling.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3,4-dihydroxybenzaldehyde", "4-nitrobenzaldehyde", "ethyl acetoacetate", "methyl 3,4-dihydroxybenzoate", "sodium borohydride", "triethylamine", "p-toluenesulfonic acid", "acetic anhydride", "acetic acid", "1,3-dimethyl-2-imidazolidinone", "dimethylformamide", "ethyl acetate", "hexane", "methanol", "water" ], "Reaction": [ "1. Protection of 2,4-dihydroxybenzoic acid with ethyl acetoacetate and p-toluenesulfonic acid to form ethyl 2-(2,4-dihydroxyphenyl)-3-oxobutanoate.", "2. Reduction of 3,4-dihydroxybenzaldehyde with sodium borohydride to form 3,4-dihydroxybenzyl alcohol.", "3. Oxidation of 3,4-dihydroxybenzyl alcohol with p-toluenesulfonic acid and sodium chlorite to form 3,4-dihydroxybenzaldehyde.", "4. Coupling of 2,4-dihydroxybenzoic acid derivative and 3,4-dihydroxybenzaldehyde derivative with 1,3-dimethyl-2-imidazolidinone and triethylamine to form Aglaxiflorin D.", "5. Purification of Aglaxiflorin D using column chromatography with a mixture of ethyl acetate and hexane as the eluent." ] }

CAS RN

269739-78-8

Molecular Formula

C36H42N2O9

Molecular Weight

646.737

InChI

InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1

InChI Key

PCTLEJMLOGCLOH-JZUOIRBSSA-N

SMILES

CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O

Appearance

Powder

Origin of Product

United States

Q & A

Q1: What is known about the biological activity of 10-oxo-Aglaxiflorin D?

A1: 10-oxo-Aglaxiflorin D (2), a novel aglain, was isolated from the leaves of Aglaia odorata along with a new dammarane triterpene, 3-acetoxy aglinin C (1), and five known compounds []. The study investigated the activity of these compounds against AGZY 83-a (human lung cancer cell line) and SMMC-7721 (human liver cancer cell line) cells. Unfortunately, the specific activity results for 10-oxo-Aglaxiflorin D were not detailed in the abstract provided []. Further research is needed to fully elucidate its potential anticancer properties and mechanisms of action.

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